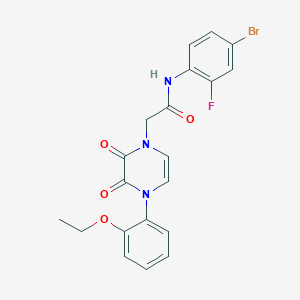

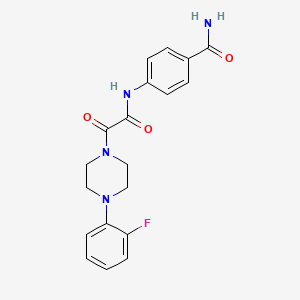

![molecular formula C22H18N4O3 B2957451 1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-89-4](/img/structure/B2957451.png)

1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis

This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical and Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .科学的研究の応用

Immunomodulatory Effects

Research on thiazolo[4,5-d]pyrimidine nucleosides, which are analogues of naturally occurring purine nucleosides, has shown significant immunomodulatory effects. These compounds have been synthesized to explore the impact of sulfur atom insertion in place of nitrogen at position 7 of the purine ring. Notably, some guanosine analogues exhibited remarkable immunoactivity, demonstrating potential as immunotherapeutic agents (Nagahara et al., 1990).

Anticonvulsant Activity

The synthesis and testing of various analogues, including 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, have revealed potent anticonvulsant activities against maximal electroshock-induced seizures in rats. These findings suggest that such compounds could serve as bioisosteres of the purine ring for anticonvulsant activity, offering a new avenue for the development of antiepileptic drugs (Kelley et al., 1995).

Antiviral Activity

Guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been synthesized and evaluated for their antiviral activity. These studies have identified compounds with significant activity against the Semliki Forest virus, highlighting the therapeutic potential of purine analogues in antiviral therapy (Kini et al., 1991).

Coordination Chemistry

Investigations into the second coordination sphere in divalent metal aquacomplexes with 8-azaxanthinato salts have provided insights into the structural properties and interactions within these complexes. Such studies contribute to our understanding of the chemical behavior of purine derivatives in various chemical environments (Maldonado et al., 2009).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives has revealed compounds with moderate to good inhibitory activities against DPP-IV. These findings are significant for the development of new therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders (Mo et al., 2015).

作用機序

特性

IUPAC Name |

4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-14-7-6-8-15(11-14)12-26-20(27)18-19(24(2)22(26)28)23-21-25(18)13-17(29-21)16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXJRNIBODKVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=CC=C5)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)

![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)

![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)